3-(1-Methyl-1H-pyrazol-5-yl)benzonitrile
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Overview
Description
“3-(1-Methyl-1H-pyrazol-5-yl)benzonitrile” is a chemical compound with the CAS Number: 207909-05-5 . It has a molecular weight of 183.21 . The IUPAC name for this compound is 3-(1-methyl-1H-pyrazol-3-yl)benzonitrile .
Molecular Structure Analysis
The InChI code for “3-(1-Methyl-1H-pyrazol-5-yl)benzonitrile” is 1S/C11H9N3/c1-14-6-5-11(13-14)10-4-2-3-9(7-10)8-12/h2-7H,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a boiling point of 94-97 degrees Celsius .Scientific Research Applications
Herbicide Synthesis
- Results: The herbicidal activity assays showed that compounds 1- (2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (8l, EC 50 = 10.53 g/ha) and 10a (EC 50 = 10.37 g/ha) had an excellent inhibition effect on barnyard grass in greenhouse experiments .
Intermediate in Pharmaceutical Synthesis
- Application Summary: “3-(1-Methyl-1H-pyrazol-5-yl)benzonitrile” is used as an intermediate in the synthesis of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines. These compounds are selective and orally active dipeptidylpeptidase 4 inhibitors, which are used as antidiabetic agents .
Ligand in Metal Complexes
- Application Summary: Pyrazole-containing compounds, such as “3-(1-Methyl-1H-pyrazol-5-yl)benzonitrile”, have been proposed as promising ligands in metal complexes due to their potential applications in various fields, including catalysis, medicine, and biomimetic studies .
Synthesis of Dipeptidylpeptidase 4 Inhibitors
- Application Summary: “3-(1-Methyl-1H-pyrazol-5-yl)benzonitrile” is used as an intermediate in the synthesis of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines. These compounds are selective and orally active dipeptidylpeptidase 4 inhibitors, which are used as antidiabetic agents .
Preparation of 1-(3-Methyl-1-phenyl-1h-pyrazol-5-yl)
- Application Summary: “3-(1-Methyl-1H-pyrazol-5-yl)benzonitrile” can be used in the preparation of 1-(3-Methyl-1-phenyl-1h-pyrazol-5-yl), a compound that has potential applications in various fields .
Synthesis of γ-Bicyclic Heteroarylpiperazine
- Application Summary: “3-(1-Methyl-1H-pyrazol-5-yl)benzonitrile” is used as an intermediate in the synthesis of nonracemic γ-bicyclic heteroarylpiperazine . These compounds are selective and orally active dipeptidylpeptidase 4 inhibitors, which are used as antidiabetic agents .
Preparation of 1-(3-Methyl-1-phenyl-1h-pyrazol-5-yl)
Safety And Hazards
“3-(1-Methyl-1H-pyrazol-5-yl)benzonitrile” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-(2-methylpyrazol-3-yl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c1-14-11(5-6-13-14)10-4-2-3-9(7-10)8-12/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFOVTAGRMOIIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=CC(=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441010 |
Source
|
Record name | 3-(1-Methyl-1H-pyrazol-5-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methyl-1H-pyrazol-5-yl)benzonitrile | |
CAS RN |
179055-95-9 |
Source
|
Record name | 3-(1-Methyl-1H-pyrazol-5-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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